molecular formula C8H6FN3 B8802640 2-Fluoro-6-(1h-imidazol-2-yl)pyridine

2-Fluoro-6-(1h-imidazol-2-yl)pyridine

Cat. No.: B8802640
M. Wt: 163.15 g/mol
InChI Key: RITANUMAGKGDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(1H-imidazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at position 2 and a 1H-imidazol-2-yl group at position 5. This compound is of interest in medicinal chemistry and coordination chemistry due to the electron-withdrawing fluorine and the imidazole moiety, which can act as a ligand for metal ions or participate in biological interactions .

Properties

Molecular Formula

C8H6FN3

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoro-6-(1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C8H6FN3/c9-7-3-1-2-6(12-7)8-10-4-5-11-8/h1-5H,(H,10,11)

InChI Key

RITANUMAGKGDNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=NC=CN2

Origin of Product

United States

Comparison with Similar Compounds

V600E-BRAF Kinase Inhibition

Key findings include:

  • Docking Scores : Compounds 14 (-124.079) and 30 (-122.290) outperformed vemurafenib (-116.174) in binding affinity .
  • ADMET Properties : Fluorine-containing derivatives may offer better metabolic stability and oral bioavailability due to smaller size and lower polar surface area vs. brominated analogs .

Structural Isomerism

The piperidine-linked analog (C₁₃H₁₅FN₄, ) highlights how substituent bulk impacts pharmacokinetics.

Electronic and Coordination Properties

  • Fluorine vs. Pyrazole : Replacing fluorine with pyrazol-1-yl (as in ) introduces additional nitrogen lone pairs, enhancing metal-coordination capability. For example, Zn⁴ grid complexes rely on the dual tridentate binding of pyridine-imidazole-pyrazole hybrids .
  • Tautomerization : The central dihydrobenzodiazomide unit in related ligands allows dual tautomerization, enabling adaptive binding to metal ions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.